6H-thiazolo[5,4-e]indazol-2-amine
Overview
Description
6H-thiazolo[5,4-e]indazol-2-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both thiazole and indazole moieties, making it a versatile scaffold for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of 6H-thiazolo[5,4-e]indazol-2-amine are currently unknown. This compound is a derivative of thiazole and indazole, both of which have been found to interact with a variety of biological targets . .
Mode of Action
Based on the known activities of related thiazole and indazole compounds, it can be hypothesized that this compound may interact with its targets to modulate their function .
Biochemical Pathways
Thiazole and indazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . It is possible that this compound may have similar effects, but specific studies are needed to confirm this.
Result of Action
Related compounds have been found to have a variety of effects, such as anti-inflammatory, antimicrobial, and antitumor activities
Biochemical Analysis
Biochemical Properties
6H-thiazolo[5,4-e]indazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission . This interaction is particularly relevant in the context of neurological disorders such as Alzheimer’s disease, where acetylcholine levels are typically reduced.
In addition to acetylcholinesterase, this compound interacts with other enzymes and proteins, including metabotropic glutamate receptors. These receptors play a role in modulating synaptic transmission and neuronal excitability . The compound’s ability to modulate these receptors further underscores its potential as a therapeutic agent for central nervous system disorders.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, the compound enhances cholinergic neurotransmission by inhibiting acetylcholinesterase, leading to improved synaptic communication and potentially mitigating cognitive decline in neurodegenerative diseases . Additionally, this compound has been shown to modulate metabotropic glutamate receptors, which can influence cell signaling pathways and neuronal excitability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and receptor modulation. The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its levels at synapses . This binding interaction is facilitated by the unique structural features of this compound, which allow it to fit snugly within the enzyme’s active site.
In addition to enzyme inhibition, this compound acts as a positive allosteric modulator of metabotropic glutamate receptors. By binding to these receptors, the compound enhances their activity, leading to increased synaptic transmission and neuronal excitability . These molecular interactions contribute to the compound’s overall effects on neurotransmission and cognitive function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against acetylcholinesterase over extended periods . Degradation of the compound can occur under certain conditions, such as exposure to high temperatures or extreme pH levels.
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. Continuous exposure to the compound can lead to prolonged enhancement of cholinergic neurotransmission and modulation of metabotropic glutamate receptors . These long-term effects are relevant for understanding the potential therapeutic applications of the compound in chronic neurological disorders.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase and enhances cholinergic neurotransmission without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can impact metabolite levels and overall metabolic homeostasis within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach target sites within the central nervous system . Once inside the brain, this compound is distributed to various regions, including the hippocampus and cortex, where it exerts its effects on neurotransmission and cognitive function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized within the cytoplasm and synaptic vesicles of neuronal cells . This localization allows this compound to interact with acetylcholinesterase and metabotropic glutamate receptors at synaptic sites, facilitating its effects on neurotransmission . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-thiazolo[5,4-e]indazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the diazotization of nitro-aminotoluene in an acidic medium, followed by nucleophilic substitution and Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reactions . The yields of these reactions can range from 66% to 87%, depending on the specific conditions and reagents used.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 6H-thiazolo[5,4-e]indazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: Useful for modifying the electronic properties of the compound.
Substitution: Commonly involves nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve catalysts like palladium or copper, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The products of these reactions vary widely but often include derivatives with enhanced biological or chemical activity, such as acetylcholinesterase inhibitors .
Scientific Research Applications
6H-thiazolo[5,4-e]indazol-2-amine has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Aminothiazole: Known for its wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.
Indazole Derivatives: These compounds also exhibit various biological activities, such as anti-inflammatory and antimicrobial effects.
Uniqueness: 6H-thiazolo[5,4-e]indazol-2-amine stands out due to its dual thiazole-indazole structure, which provides a unique scaffold for the development of potent acetylcholinesterase inhibitors. This dual structure allows for greater flexibility in modifying the compound to enhance its biological activity and selectivity .
Properties
IUPAC Name |
6H-pyrazolo[3,4-g][1,3]benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c9-8-11-6-2-1-5-4(3-10-12-5)7(6)13-8/h1-3H,(H2,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNYMSODKDRXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NN=C3)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663357 | |
Record name | 6H-[1,3]Thiazolo[5,4-e]indazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21444-01-9 | |
Record name | 6H-[1,3]Thiazolo[5,4-e]indazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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